![molecular formula C22H24N2O5 B2652834 ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate CAS No. 868212-13-9](/img/structure/B2652834.png)
ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is an organic compound that belongs to the class of phenoxyacetates This compound is characterized by its complex structure, which includes a pyrazole ring, a methoxyphenyl group, and an ethyl ester functional group
Preparation Methods
The synthesis of ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a methoxyphenyl derivative.
Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate involves its interaction with specific molecular targets. The pyrazole ring and methoxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate include:
Ethyl 4-methoxyphenylacetate: This compound shares the methoxyphenyl and ethyl ester groups but lacks the pyrazole ring.
Phenoxyacetic acid derivatives: These compounds have similar phenoxyacetic acid structures but may differ in their substituents and functional groups.
The uniqueness of this compound lies in its combination of the pyrazole ring, methoxyphenyl group, and ethyl ester, which confer specific chemical properties and potential biological activities.
Properties
IUPAC Name |
ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-28-22(26)14-29-21-8-6-5-7-18(21)20-13-19(23-24(20)15(2)25)16-9-11-17(27-3)12-10-16/h5-12,20H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSQYGHNBNIUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652751.png)
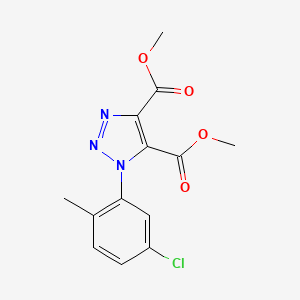
![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2652753.png)

![3,3,3-trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide](/img/structure/B2652755.png)
![ETHYL 2-{2-[(2-METHYL-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDO}BENZOATE](/img/structure/B2652756.png)
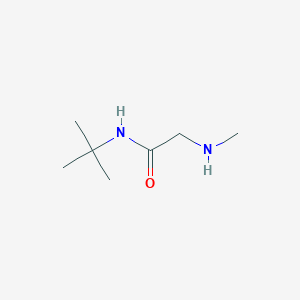
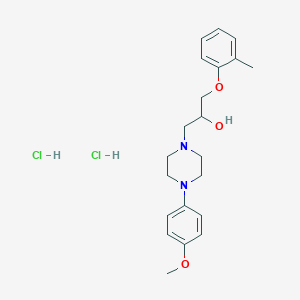
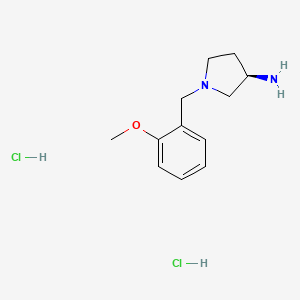
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)
![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)
![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)
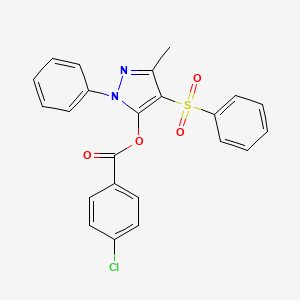
![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2652774.png)
